Tert-butyl 2-aminopropylcarbamate
Overview
Description
Tert-butyl 2-aminopropylcarbamate is a chemical compound with the molecular formula C8H18N2O2. It is often used in organic synthesis and serves as a protecting group for amines. This compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in various chemical reactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2-aminopropylcarbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl chloroformate with 2-aminopropanol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Another method involves the use of di-tert-butyl dicarbonate and sodium azide, which leads to the formation of an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-aminopropylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The carbamate group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield 2-aminopropanol and tert-butyl alcohol.
Deprotection: The tert-butyl group can be removed using strong acids such as trifluoroacetic acid, yielding the free amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides and bases are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Deprotection: Strong acids like trifluoroacetic acid are used for deprotection.
Major Products Formed
Substitution Reactions: Various substituted carbamates.
Hydrolysis: 2-aminopropanol and tert-butyl alcohol.
Deprotection: Free amine (2-aminopropanol).
Scientific Research Applications
Tert-butyl 2-aminopropylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-aminopropylcarbamate primarily involves its role as a protecting group. The tert-butyl group stabilizes the amine, preventing unwanted reactions during synthesis. Upon completion of the desired reactions, the tert-butyl group can be removed under mild acidic conditions, releasing the free amine for further use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2-aminophenyl)carbamate: Similar in structure but with a phenyl group instead of a propyl group.
Tert-butyl (2-aminobutyl)carbamate: Contains a butyl group instead of a propyl group.
Tert-butyl (2-amino-2-methylpropyl)carbamate: Features a methyl group on the propyl chain.
Uniqueness
Tert-butyl 2-aminopropylcarbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in synthetic chemistry, where protecting groups must be selectively removed without affecting other functional groups in the molecule .
Properties
IUPAC Name |
tert-butyl N-(2-aminopropyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-6(9)5-10-7(11)12-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNSYFDLTSSUNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626260 | |
Record name | tert-Butyl (2-aminopropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
255735-88-7 | |
Record name | tert-Butyl (2-aminopropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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